molecular formula C21H24N4O2 B144369 1,3-Di(4-imidazolinophenoxyl)propane CAS No. 129073-92-3

1,3-Di(4-imidazolinophenoxyl)propane

Cat. No. B144369
M. Wt: 364.4 g/mol
InChI Key: PSXUKPCAIKETHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Di(4-imidazolinophenoxyl)propane, commonly known as DIPPM, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. DIPPM is a redox-active molecule that can act as a radical scavenger and antioxidant. It has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental remediation.

Mechanism Of Action

DIPPM exerts its antioxidant and radical scavenging properties through its ability to undergo reversible redox reactions. It can donate or accept electrons, thereby neutralizing free radicals and preventing oxidative damage to cells and tissues. DIPPM has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

DIPPM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective properties. It has been shown to reduce oxidative stress and inflammation in various cell types and tissues. DIPPM has also been shown to protect against ischemia-reperfusion injury and neurodegeneration.

Advantages And Limitations For Lab Experiments

One of the major advantages of using DIPPM in lab experiments is its potent antioxidant and radical scavenging properties. It can be used to protect cells and tissues from oxidative damage and to study the effects of oxidative stress on various biological processes. However, one of the limitations of using DIPPM is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.

Future Directions

There are several future directions for the research on DIPPM. One potential area of research is the development of DIPPM-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the investigation of the environmental applications of DIPPM, including its potential use in the remediation of contaminated soils and water. Additionally, further studies are needed to elucidate the mechanism of action of DIPPM and its potential side effects at high concentrations.

Synthesis Methods

The synthesis of DIPPM involves the reaction of 4,5-dihydroxy-1,3-benzenedisulfonic acid with 4,5-diamino-1,2-dihydro-2-imidazolone to form the intermediate compound, which is then reacted with 1,3-dibromo-2-propanol to yield DIPPM. The synthesis process is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

DIPPM has been extensively studied for its potential applications in various fields of science. In medicine, DIPPM has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

CAS RN

129073-92-3

Product Name

1,3-Di(4-imidazolinophenoxyl)propane

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]propoxy]phenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C21H24N4O2/c1(14-26-18-6-2-16(3-7-18)20-22-10-11-23-20)15-27-19-8-4-17(5-9-19)21-24-12-13-25-21/h2-9H,1,10-15H2,(H,22,23)(H,24,25)

InChI Key

PSXUKPCAIKETHF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4

Other CAS RN

129073-92-3

synonyms

1,3-di(4-imidazolinophenoxyl)propane
DIPP

Origin of Product

United States

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